molecular formula C11H12INO B589829 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole CAS No. 151094-71-2

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole

Cat. No. B589829
M. Wt: 301.127
InChI Key: WIEOPWWHHILBHE-UHFFFAOYSA-N
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Description

The compound “2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole” is a derivative of oxazole, which is a five-membered ring compound containing one oxygen atom and one nitrogen atom . The “2-(3-Iodophenyl)” part suggests that an iodophenyl group is attached to the second carbon of the oxazole ring . The “4,4-dimethyl” indicates that there are two methyl groups attached to the fourth carbon of the oxazole ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole” would likely show the oxazole ring with the iodophenyl group attached to the second carbon and two methyl groups attached to the fourth carbon .


Chemical Reactions Analysis

The iodine atom in the iodophenyl group could potentially undergo substitution reactions with suitable nucleophiles . The oxazole ring might also undergo reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole” would depend on its structure. For instance, the presence of the iodine atom might increase its molecular weight and could affect its solubility .

properties

IUPAC Name

2-(3-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEOPWWHHILBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702249
Record name 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole

CAS RN

151094-71-2
Record name 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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